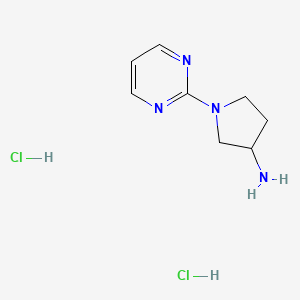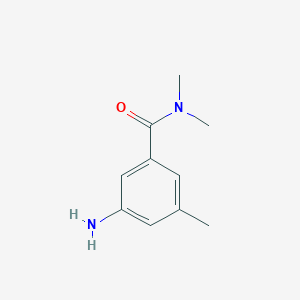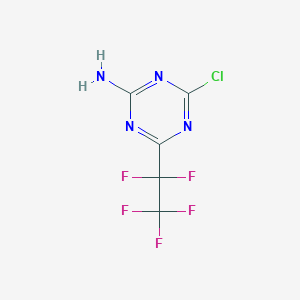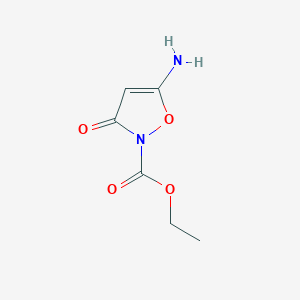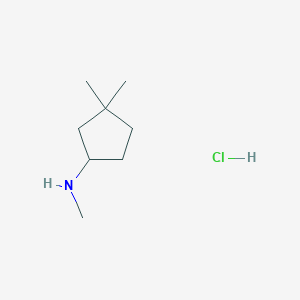![molecular formula C14H21ClN2O2 B1382229 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea CAS No. 1803610-30-1](/img/structure/B1382229.png)
1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea is a chemical compound with diverse applications in scientific research. It is known for its unique properties and potential interactions with various biological systems . This compound is often used in drug development and agricultural studies due to its distinctive chemical structure and reactivity.
Preparation Methods
The synthesis of 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 1-(benzyloxy)-2-methylpropan-2-amine with 2-chloroethyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea can be compared with other similar compounds, such as:
N-(1-(Benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline: This compound shares a similar benzyloxy and methylpropan-2-yl structure but differs in the presence of a bromoaniline group.
N-(1-(Benzyloxy)-2-methylpropan-2-yl)-2-chloroaniline: Similar in structure but with a chloroaniline group instead of the chloroethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-methyl-1-phenylmethoxypropan-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,17-13(18)16-9-8-15)11-19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARJEGMJJOOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
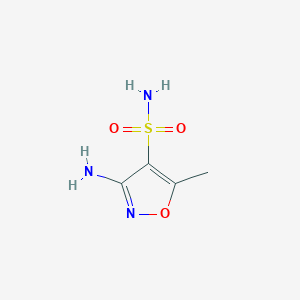
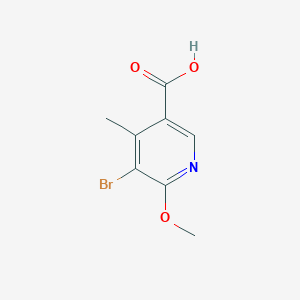
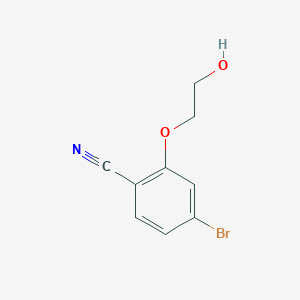
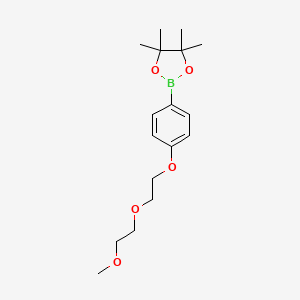
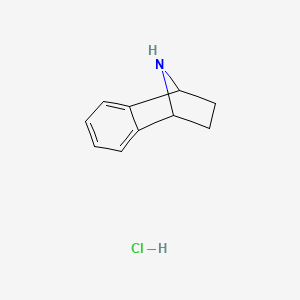
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
